molecular formula C5H10ClF2N B13569721 (3S,5S)-3,5-difluoropiperidine;hydrochloride

(3S,5S)-3,5-difluoropiperidine;hydrochloride

Cat. No.: B13569721
M. Wt: 157.59 g/mol
InChI Key: AHGKXYJWIFNPNB-FHAQVOQBSA-N
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Description

(3S,5S)-3,5-difluoropiperidine;hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The addition of fluorine atoms at the 3 and 5 positions of the piperidine ring, along with the hydrochloride salt form, gives this compound unique properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-3,5-difluoropiperidine;hydrochloride typically involves the fluorination of a piperidine precursor. One common method is the direct fluorination of piperidine using a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective addition of fluorine atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of the piperidine precursor, followed by fluorination and subsequent purification steps. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-3,5-difluoropiperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives with different functional groups.

Scientific Research Applications

(3S,5S)-3,5-difluoropiperidine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,5S)-3,5-difluoropiperidine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S)-3,5-difluoropiperidine: The non-hydrochloride form of the compound.

    3,5-difluoropiperidine: A similar compound without the stereochemistry specified.

    Piperidine: The parent compound without fluorine substitution.

Uniqueness

The presence of fluorine atoms at the 3 and 5 positions, along with the specific stereochemistry, gives (3S,5S)-3,5-difluoropiperidine;hydrochloride unique properties such as increased stability, enhanced binding affinity, and specific reactivity patterns. These characteristics make it distinct from other piperidine derivatives and valuable for specialized applications.

Properties

Molecular Formula

C5H10ClF2N

Molecular Weight

157.59 g/mol

IUPAC Name

(3S,5S)-3,5-difluoropiperidine;hydrochloride

InChI

InChI=1S/C5H9F2N.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,8H,1-3H2;1H/t4-,5-;/m0./s1

InChI Key

AHGKXYJWIFNPNB-FHAQVOQBSA-N

Isomeric SMILES

C1[C@@H](CNC[C@H]1F)F.Cl

Canonical SMILES

C1C(CNCC1F)F.Cl

Origin of Product

United States

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